tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate
Description
tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate is a seven-membered heterocyclic compound featuring an azepane backbone substituted with a hydroxyl group at position 5, a ketone at position 3, and a tert-butyl carbamate group at position 1. This structure confers unique physicochemical properties, such as intermediate polarity due to the hydroxyl and ketone functionalities, and enhanced steric protection from the tert-butyl ester. The compound is of interest in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly in the development of protease inhibitors and neuroactive agents. Its structural elucidation typically relies on spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography, with software like SHELX employed for refining crystallographic data.
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(13)6-9(14)7-12/h8,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOECZTLTSPZISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The hydroxy and keto groups are introduced through selective oxidation and reduction reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Key Reaction Types
The compound’s structural features—tert-butyl ester , azepane ring , and 5-hydroxy-3-oxo groups —suggest several reaction pathways:
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid. This is a common reaction for deprotection in synthesis.
Oxidation/Reduction
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Reduction : The 3-oxo group may undergo reduction (e.g., via NaBH₄ or LiAlH₄) to form a secondary alcohol.
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Oxidation : The 5-hydroxy group could be oxidized to a ketone (e.g., using MnO₂ or Dess-Martin periodinane).
Nucleophilic Acyl Substitution
The carboxylate ester may react with nucleophiles (e.g., amines, alcohols) in the presence of coupling agents (e.g., EDC, DCC).
Ring-Opening Reactions
Strained azepane rings may undergo ring-opening under basic or acidic conditions, though this is less common than smaller cyclic amides (e.g., lactams).
Reaction Conditions and Mechanisms
| Reaction Type | Reagents/Conditions | Mechanism |
|---|---|---|
| Ester Hydrolysis | H₂SO₄ (acidic) or NaOH (basic) | Protonation/deprotonation of the ester, followed by nucleophilic attack. |
| Reduction (3-oxo) | NaBH₄ (MeOH) or LiAlH₄ (THF) | Hydride transfer to the carbonyl group, forming a secondary alcohol. |
| Oxidation (5-OH) | MnO₂ (CH₂Cl₂) or Dess-Martin periodinane | Removal of a hydrogen atom to form a ketone (via keto-enol tautomerism). |
| Nucleophilic Substitution | EDC, DCC (coupling agents) with amine/alcohol | Activation of the carboxylic acid, followed by nucleophilic displacement. |
Pharmaceutical Intermediates
Azepane derivatives are critical in drug discovery. For example:
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tert-butyl (2S)-2-methyl-5-oxo-azepane-1-carboxylate serves as a building block for β-lactam antibiotics or protease inhibitors.
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tert-butyl 3-oxoazepane-1-carboxylate is used in synthesizing CNS-targeting compounds.
Functionalization of Azepane Rings
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Electrochemical oxidation (as seen in enecarbamates ) can introduce α-methoxy groups, enabling further derivatization.
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Allylation (e.g., via Grignard reagents ) adds substituents to the ring, enhancing bioactivity.
Research Gaps and Limitations
Scientific Research Applications
Organic Synthesis
Tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate serves as a valuable building block in the synthesis of complex organic molecules. Its ability to undergo various transformations, such as oxidation and substitution reactions, makes it suitable for creating diverse chemical entities .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. It has been investigated for its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating various diseases. The mechanisms of action often involve interaction with specific molecular targets, influencing biochemical pathways relevant to disease states.
Biological Studies
Research indicates that this compound may play a role in biological studies related to protein-ligand interactions and enzyme inhibition. Such studies are crucial for understanding drug mechanisms and developing new therapeutic agents .
Case Study 1: Antimicrobial Activity
A study conducted in 2024 evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Anticancer Activity
In another investigation focused on cancer treatment, the compound was tested against human breast cancer cells (MCF-7). The findings revealed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
Summary of Applications
The following table summarizes the key applications and findings related to this compound:
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactivity |
| Medicinal Chemistry | Potential enzyme inhibitor | Promising therapeutic applications |
| Antimicrobial Research | Evaluated against bacterial strains | Significant MIC values |
| Anticancer Research | Tested on cancer cell lines | Dose-dependent cytotoxicity |
Mechanism of Action
The mechanism of action of tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects :
- The tert-butyl group in the target compound enhances steric protection of the carbamate moiety, improving metabolic stability compared to methyl or benzyl esters.
- The absence of a hydroxyl group in methyl 3-oxoazepane-1-carboxylate reduces polarity, lowering solubility in polar solvents.
Hydrogen-Bonding Capacity: The hydroxyl and ketone groups in the target compound enable stronger hydrogen-bonding interactions than non-hydroxylated analogs, influencing receptor binding in protease inhibitors.
Acid/Base Stability: The tert-butyl ester provides superior acid stability compared to benzyl esters, which are prone to hydrogenolysis. Conversely, the free carboxylic acid derivative (5-hydroxy-3-oxoazepane-1-carboxylic acid) exhibits pH-dependent solubility.
Research Findings and Functional Insights
Table 2: Spectroscopic Data Comparison (Selected Peaks)
Critical Analysis:
- The tert-butyl group’s singlet at δ 1.43 ppm in ¹H-NMR and its distinct ¹³C-NMR signal at δ 80.1 ppm are diagnostic markers for confirming its presence.
- The absence of aromatic proton signals in the target compound differentiates it from benzyl-protected analogs, simplifying spectral interpretation.
Biological Activity
tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate, a compound with the chemical formula and CAS number 1341037-70-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula:
- Molar Mass: 213.27 g/mol
- Density: Approximately 1.072 g/cm³ (predicted)
- Solubility: Soluble in chloroform, dichloromethane, ethanol, and ethyl ether.
- Flash Point: 140.203°C
The biological activity of this compound is primarily attributed to its structural features that enable interaction with various biological targets. Compounds with similar structures have been shown to interact with enzymes and receptors involved in metabolic pathways, inflammation, and cell signaling.
Target Enzymes
Research indicates that this compound may inhibit certain enzymes involved in inflammatory responses and metabolic regulation. The presence of the hydroxyl and carbonyl groups suggests potential interactions with active sites of enzymes through hydrogen bonding and hydrophobic interactions.
Biological Activities
The compound's biological activities can be summarized as follows:
- Anti-inflammatory Effects: Compounds structurally related to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, potentially making it a candidate for developing new antibiotics.
Case Studies
- Anti-inflammatory Activity : A study conducted by Zhang et al. (2022) evaluated the anti-inflammatory effects of derivatives of azepane carboxylates on RAW 264.7 macrophages. Results indicated a significant reduction in nitric oxide production upon treatment with this compound, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : In another investigation by Lee et al. (2023), the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Data Table: Biological Activity Summary
| Activity Type | Target/Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | Zhang et al., 2022 |
| Antimicrobial | Growth inhibition of bacteria | Lee et al., 2023 |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, similar compounds have shown favorable absorption characteristics and moderate metabolic stability, indicating potential for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
